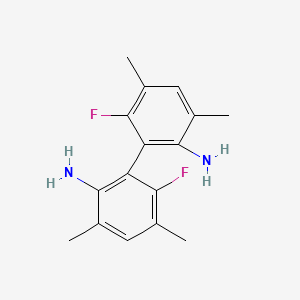![molecular formula C19H24OSi B14655193 {Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane CAS No. 51519-03-0](/img/structure/B14655193.png)
{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of this compound, which includes both diphenyl and trimethylsilyl groups, makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane typically involves the reaction of diphenylmethyl chloride with trimethylsilyl prop-2-en-1-ol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
Scientific Research Applications
{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism by which {Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(prop-1-en-1-yl)silane
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- (1,1-Diphenyl-1-propen-2-yl)(trimethyl)silane
Uniqueness
What sets {Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane apart from similar compounds is its unique combination of diphenyl and trimethylsilyl groups. This structure provides it with distinct chemical properties, making it particularly useful in specific applications such as the synthesis of complex organic molecules and the development of advanced materials.
Properties
CAS No. |
51519-03-0 |
|---|---|
Molecular Formula |
C19H24OSi |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
[diphenyl(prop-2-enoxy)methyl]-trimethylsilane |
InChI |
InChI=1S/C19H24OSi/c1-5-16-20-19(21(2,3)4,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h5-15H,1,16H2,2-4H3 |
InChI Key |
ILTIQOCERYWDTR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


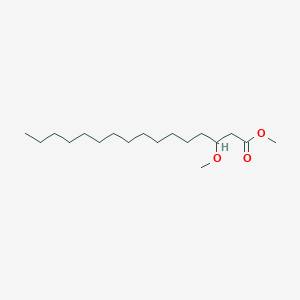
![2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane](/img/structure/B14655117.png)
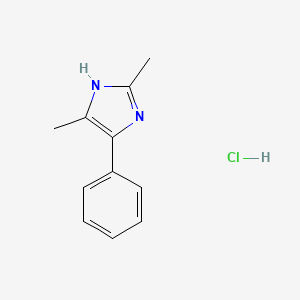


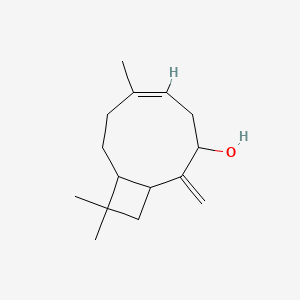

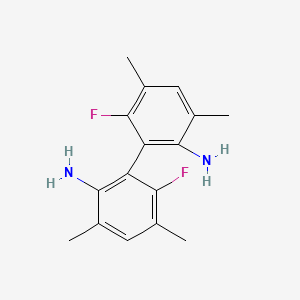

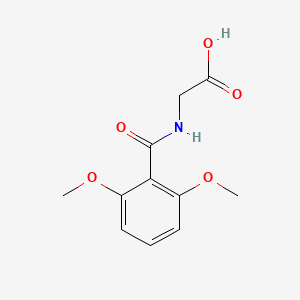

![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
